molecular formula C20H14N2O3 B2386478 N-(9H-fluoren-9-yl)-3-nitrobenzamide CAS No. 694473-02-4

N-(9H-fluoren-9-yl)-3-nitrobenzamide

Cat. No. B2386478
CAS RN: 694473-02-4
M. Wt: 330.343
InChI Key: FRKBYAFCVGUEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorene derivatives, such as N-(9H-fluoren-9-yl)-3-nitrobenzamide, are part of a larger class of organic compounds known as aromatic compounds . These compounds are characterized by a ring structure and are often used in the development of pharmaceuticals and other chemical products .


Synthesis Analysis

The synthesis of fluorene derivatives often involves reactions with various reagents . For example, a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides .


Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex due to the presence of multiple ring structures . The exact structure would depend on the specific substituents attached to the fluorene ring .


Chemical Reactions Analysis

Fluorene derivatives can undergo a variety of chemical reactions. For instance, 9-fluorenone can be obtained from 9H-fluorenes by aerobic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can vary widely. For example, 9H-Fluoren-9-yl acetate has a molecular weight of 224.25 and is a solid at room temperature .

Mechanism of Action

The mechanism of action of fluorene derivatives can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

As with any chemical compound, fluorene derivatives should be handled with care. They may pose certain hazards depending on their specific structure and properties .

Future Directions

The study of fluorene derivatives is a dynamic field with potential for new discoveries and applications. Future research may focus on developing new synthesis methods, exploring their potential uses in various industries, and understanding their biological activity .

properties

IUPAC Name

N-(9H-fluoren-9-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKBYAFCVGUEDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-9-yl)-3-nitrobenzamide

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